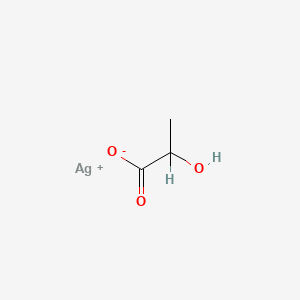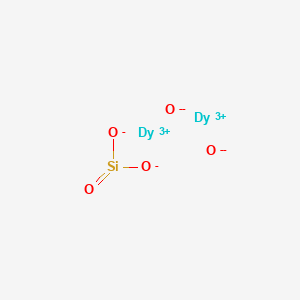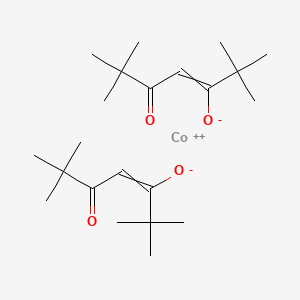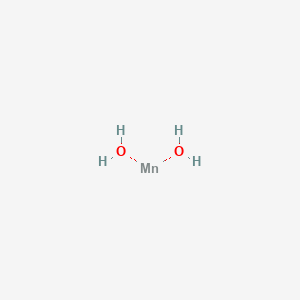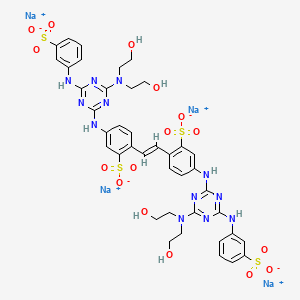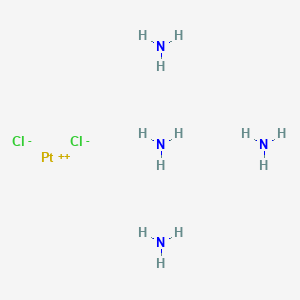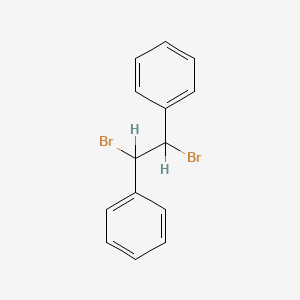
AMMONIUM METATUNGSTATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium Metatungstate (AMT) is a Keggin-type polyoxometalate salt with the formula (NH4)6[H2W12O40]·nH2O. It is recognized for its potential applications in various fields, including as a catalyst in fuel cells. The structure of AMT involves a centered eutactic cubic configuration of crystallites, which undergoes progressive hydration leading to lattice expansion depending on the water addition in relation to the Keggin ion, influenced by cation location and hydrogen bonding (Christian & Whittingham, 2008).
Synthesis Analysis
A new method for the preparation of pure AMT involves a coupling process of neutralization–nanofiltration–crystallization, offering advantages such as a simple technological process, short production cycle, lower environmental pollution, and high-quality AMT crystals. Optimal conditions include a neutralization temperature of 80–95°C and a pH value of 2.0–3.5 (Liu, Xu, & Zhou, 2004).
Molecular Structure Analysis
AMT's dehydrated salt comprises crystallites in various unit cells in a cubic configuration. The structural hypothesis, supported by electron diffraction and synchrotron powder X-ray diffraction, suggests that the structure's variability is due to the varied orientations of the Keggin ions (Christian & Whittingham, 2008).
Chemical Reactions and Properties
AMT undergoes several thermal decomposition steps in inert atmospheres, involving the release of crystal water, formation of an amorphous phase, and transformation into hexagonal and then more stable m-WO3. In air, the decomposition leads to the ignition of as-formed NH3 and the formation of nitrous oxides as combustion products, highlighting the difference from ammonium paratungstate (APT) in terms of NH3 evolution (Hunyadi, Sajó, & Szilágyi, 2014).
Physical Properties Analysis
The physical properties of AMT, such as morphology and particle size, significantly affect its application as a precursor for catalysts like tungsten carbide (WC). The airflow and centrifugal spray drying methods are used to prepare AMT microspheres with distinct morphologies, where solution concentration is a critical factor affecting particle size (Wei-min, 2008).
Chemical Properties Analysis
The chemical properties of AMT, particularly its interaction with microwave radiation, have been explored. It is observed that AMT interacts with 2.45-GHz microwave radiation, resulting in the partial loss of crystalline water and partial dissolution in the released water, indicating potential avenues for novel processing methods (Pfeifer, Badaljan, Tekula-Buxbaum, & Vadasdi, 1993).
Applications De Recherche Scientifique
1. Thermal Decomposition Studies
- Application Summary: AMT is used in the study of its thermal decomposition in air and nitrogen atmospheres . This is important as the thermal behavior of AMT is similar to ammonium paratungstate (APT), a starting material of tungsten manufacture .
- Methods and Procedures: The structure and morphology of AMT were investigated using SEM, FTIR, XRD, and TG/DTA-MS . The thermal decomposition involved several steps in an inert atmosphere .
- Results: The thermal decomposition of AMT involved several steps: release of crystal water, formation of an amorphous phase, formation of hexagonal WO3, and transformation into the more stable m-WO3 .
2. Catalyst Preparation
- Application Summary: AMT can be used as a precursor to synthesize carbon-supported tungsten catalyst for hydrogenolysis of cellulose .
- Methods and Procedures: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The outcomes of this application are not specified in the source .
3. Transistor Fabrication
- Application Summary: AMT can be used as a precursor to synthesize hybrid 2D/3D tungsten diselenide transistors via chemical vapor deposition method .
- Methods and Procedures: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The outcomes of this application are not specified in the source .
4. Hydrogenolysis of Cellulose
- Application Summary: AMT can be used as a precursor to synthesize carbon-supported tungsten catalyst for hydrogenolysis of cellulose .
- Methods and Procedures: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The outcomes of this application are not specified in the source .
5. Hydroisomerization of n-Alkanes
- Application Summary: AMT can be used to synthesize reduced tungsten and mixed tungsten oxide catalysts for bifunctional hydroisomerization of n-alkanes .
- Methods and Procedures: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The outcomes of this application are not specified in the source .
6. Preparation of Polyoxometalates
- Application Summary: AMT is used as a precursor to a variety of Polyoxometalates (POMs) .
- Methods and Procedures: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The outcomes of this application are not specified in the source .
7. Preparation of Tungsten Oxide Nanostructures
- Application Summary: AMT is the most water-soluble ammonium tungstate and is widely used to prepare various tungsten oxide nanostructures by annealing .
- Methods and Procedures: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The outcomes of this application are not specified in the source .
8. Catalyst for Reduction of NOx
- Application Summary: AMT is used as a starting material to prepare catalysts for the reduction of NOx .
- Methods and Procedures: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The outcomes of this application are not specified in the source .
9. Fuel Cell Catalyst
Safety And Hazards
Orientations Futures
AMT is an important member of isopolytungstates and has significant applications in various industries . It is mostly used in the industrial preparation of tungsten oxides, tungsten carbides, and tungsten metal, which are significant for various industries . The most water-soluble ammonium tungstate, AMT, is widely used to prepare various tungsten oxide nanostructures by annealing .
Propriétés
Numéro CAS |
12028-48-7 |
|---|---|
Nom du produit |
AMMONIUM METATUNGSTATE |
Formule moléculaire |
H26N6O40W12 |
Poids moléculaire |
2956.3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



